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molecular formula C14H17NO3 B8276149 Benzyl (R)-2-methyl-5-oxopiperidine-1-carboxylate

Benzyl (R)-2-methyl-5-oxopiperidine-1-carboxylate

Cat. No. B8276149
M. Wt: 247.29 g/mol
InChI Key: ZIKKQYFXMMDLJG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846657B2

Procedure details

To a solution of oxalyl chloride (13.17 mL, 0.150 mol) in CH2Cl2 (250 mL) at −78° C. was added DMSO (14.23 mL, 0.201 mol) dropwise. The reaction was aged for 20 min at −78° C., then ±Benzyl trans-5-hydroxy-2-methylpiperidine-1-carboxylate (25.0 g, 0.100 mol) was added dropwise over 10 min and aged for an additional 10 min before triethylamine (41.9 mL, 0.301 mol) was added dropwise over 5 min at −78° C. The reaction was warmed to room temperature, then quenched with addition of half-saturated, aqueous NaHCO3 and additional CH2Cl2. The layers were separated, and the organics were dried with MgSO4 and concentrated. The crude material was purified by silica gel gradient chromatography (0-50% ethyl acetate in hexanes), providing ±benzyl 2-methyl-5-oxopiperidine-1-carboxylate.
Quantity
13.17 mL
Type
reactant
Reaction Step One
Name
Quantity
14.23 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
41.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][C@@H:12]1[CH2:17][N:16]([C:18]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[O:19])[C@@H:15]([CH3:28])[CH2:14][CH2:13]1.C(N(CC)CC)C>C(Cl)Cl>[CH3:28][CH:15]1[CH2:14][CH2:13][C:12](=[O:11])[CH2:17][N:16]1[C:18]([O:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:19]

Inputs

Step One
Name
Quantity
13.17 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
14.23 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
O[C@H]1CC[C@@H](N(C1)C(=O)OCC1=CC=CC=C1)C
Step Three
Name
Quantity
41.9 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 5 min at −78° C
Duration
5 min
CUSTOM
Type
CUSTOM
Details
quenched with addition of half-saturated, aqueous NaHCO3 and additional CH2Cl2
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics were dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel gradient chromatography (0-50% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1N(CC(CC1)=O)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08846657B2

Procedure details

To a solution of oxalyl chloride (13.17 mL, 0.150 mol) in CH2Cl2 (250 mL) at −78° C. was added DMSO (14.23 mL, 0.201 mol) dropwise. The reaction was aged for 20 min at −78° C., then ±Benzyl trans-5-hydroxy-2-methylpiperidine-1-carboxylate (25.0 g, 0.100 mol) was added dropwise over 10 min and aged for an additional 10 min before triethylamine (41.9 mL, 0.301 mol) was added dropwise over 5 min at −78° C. The reaction was warmed to room temperature, then quenched with addition of half-saturated, aqueous NaHCO3 and additional CH2Cl2. The layers were separated, and the organics were dried with MgSO4 and concentrated. The crude material was purified by silica gel gradient chromatography (0-50% ethyl acetate in hexanes), providing ±benzyl 2-methyl-5-oxopiperidine-1-carboxylate.
Quantity
13.17 mL
Type
reactant
Reaction Step One
Name
Quantity
14.23 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
41.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][C@@H:12]1[CH2:17][N:16]([C:18]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[O:19])[C@@H:15]([CH3:28])[CH2:14][CH2:13]1.C(N(CC)CC)C>C(Cl)Cl>[CH3:28][CH:15]1[CH2:14][CH2:13][C:12](=[O:11])[CH2:17][N:16]1[C:18]([O:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:19]

Inputs

Step One
Name
Quantity
13.17 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
14.23 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
O[C@H]1CC[C@@H](N(C1)C(=O)OCC1=CC=CC=C1)C
Step Three
Name
Quantity
41.9 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 5 min at −78° C
Duration
5 min
CUSTOM
Type
CUSTOM
Details
quenched with addition of half-saturated, aqueous NaHCO3 and additional CH2Cl2
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics were dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel gradient chromatography (0-50% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1N(CC(CC1)=O)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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